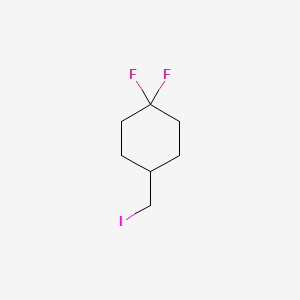

1,1-Difluoro-4-(iodomethyl)cyclohexane

描述

属性

IUPAC Name |

1,1-difluoro-4-(iodomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2I/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUZKVFPWWKTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CI)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476415-02-8 | |

| Record name | 1,1-difluoro-4-(iodomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reagents and Conditions

- Fluorinating agents: Diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF4) are widely used for introducing fluorine atoms selectively into organic molecules.

- Reaction medium: Typically conducted in inert solvents such as dichloromethane or tetrahydrofuran.

- Temperature: Controlled low to moderate temperatures (0°C to room temperature) to minimize side reactions.

- Reaction time: Varies from 1 to 24 hours depending on scale and reagent concentration.

Mechanism and Selectivity

DAST and SF4 facilitate nucleophilic fluorination by replacing hydroxyl or halogen groups with fluorine atoms. In this case, selective fluorination occurs at the 1-position of the cyclohexane ring, converting the relevant carbon centers into difluorinated sites while retaining the iodomethyl substituent at the 4-position.

Advantages and Challenges

- Advantages: High selectivity for difluorination, mild reaction conditions, and relatively straightforward purification.

- Challenges: Handling of toxic and moisture-sensitive fluorinating agents; potential side reactions leading to defluorination or over-fluorination; need for rigorous anhydrous conditions.

Iodination of 1,1-Difluorocyclohexane Derivatives

While less commonly reported, an alternative approach involves introducing the iodomethyl group onto a pre-formed 1,1-difluorocyclohexane scaffold.

Iodination Methods

- Utilization of iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under radical or electrophilic conditions.

- Radical initiators or metallic catalysts (e.g., titanium isopropoxide with copper oxide) can mediate selective iodination.

Reaction Conditions

- Solvents like dichloromethane or acetonitrile.

- Ambient to slightly elevated temperatures.

- Controlled stoichiometry to avoid polyiodination.

Limitations

- Potential for multiple iodination sites leading to mixtures.

- Requirement for selective radical or electrophilic control to target the methyl position at the 4-position.

Industrial Production Considerations

Industrial scale-up typically adapts the laboratory fluorination method due to its higher selectivity and reproducibility.

Scale-Up Strategies

- Use of continuous flow reactors to improve heat and mass transfer.

- Optimization of reagent equivalents to minimize waste and cost.

- Implementation of purification steps such as distillation or recrystallization to ensure product purity.

Purification Techniques

- Distillation: For volatile impurities and solvent removal.

- Recrystallization: To enhance purity, particularly to separate isomers or side products.

- Chromatography: Employed in research scale but less common industrially due to cost.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Fluorination of 4-(iodomethyl)cyclohexane | DAST, SF4 | 0°C to RT, inert solvent | High selectivity, mild conditions | Toxic reagents, moisture sensitive |

| Iodination of 1,1-difluorocyclohexane | ICl, NIS, Ti(Oi-Pr)4, CuO | Ambient temperature, radical/electrophilic | Direct iodination on fluorinated ring | Possible polyiodination, selectivity issues |

| Industrial scale-up (adapted fluorination) | Same as lab reagents, optimized | Continuous flow, controlled temp | Scalable, reproducible | Requires purification, cost management |

Research Findings and Analysis

- Selective fluorination using DAST has been demonstrated to reliably produce 1,1-difluoro derivatives with retention of other functional groups such as iodomethyl, which is critical for further synthetic utility.

- Iodocarbocyclization and radical cycloaddition studies reveal that iodine-containing cyclohexane derivatives can be synthesized with high regio- and stereoselectivity using metallic catalysts and iodine sources, which may be adapted for preparing iodomethyl-substituted fluorocyclohexanes.

- The presence of fluorine atoms enhances the compound's stability and lipophilicity, while the iodine atom serves as a reactive site for substitution, making the compound a versatile intermediate in organic synthesis and medicinal chemistry.

化学反应分析

Types of Reactions

1,1-Difluoro-4-(iodomethyl)cyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclohexane derivatives.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclohexane derivative without the iodine atom.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound, potentially leading to the formation of cyclohexanone derivatives

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions

Major Products

Substitution: Various substituted cyclohexane derivatives.

Reduction: Cyclohexane derivatives without the iodine atom.

Oxidation: Cyclohexanone derivatives

科学研究应用

1,1-Difluoro-4-(iodomethyl)cyclohexane has several scientific research applications:

Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific biological pathways.

Material Science: It is used in the development of novel materials with specific properties, such as fluorinated polymers and coatings

作用机制

The mechanism of action of 1,1-Difluoro-4-(iodomethyl)cyclohexane largely depends on its chemical reactivity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more likely to interact with biological membranes and proteins. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These properties enable the compound to participate in various biochemical pathways and potentially modulate biological activity .

相似化合物的比较

Research Findings and Data

Table 1: Catalytic Oxidation Yields of Cycloalkanes (Mo Catalyst B2)

| Cycloalkane | Ketone Yield (%) | Alcohol Yield (%) | Turnover Number (TON) |

|---|---|---|---|

| Cyclopentane | 2.9 | 0.8 | 1090 (ketone) |

| Cyclohexane | 5.2 | 2.2 | 1950 (ketone) |

| Cyclooctane | 29.6 | 15.5 | 11,100 (ketone) |

Source :

生物活性

1,1-Difluoro-4-(iodomethyl)cyclohexane is a fluorinated organic compound that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. Its unique structural features, including the presence of both fluorine and iodine atoms, contribute to its reactivity and biological activity. This article explores the biological activity of this compound through various studies, mechanisms of action, and its implications in drug development.

The compound features a cyclohexane ring with a difluoromethyl group and an iodomethyl substituent. The presence of fluorine enhances the compound's lipophilicity and stability, enabling it to interact effectively with biological membranes and proteins. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new chemical bonds essential for biological activity.

- Substitution Reactions : The iodomethyl group can be replaced by nucleophiles such as hydroxide ions or amines, leading to various cyclohexane derivatives which may exhibit different biological activities.

- Biochemical Pathway Modulation : The compound may act as a modulator in biochemical pathways by interacting with specific enzymes or proteins involved in cellular processes like growth and apoptosis.

Biological Activity Studies

Research indicates that this compound can influence several biological processes:

Case Studies

- Kinase Inhibition : Given its structural similarity to known kinase inhibitors, this compound may inhibit kinase activity, impacting cell growth and differentiation. Studies have shown that fluorinated compounds often exhibit enhanced potency against kinases due to their ability to stabilize interactions with target proteins.

- Anticancer Potential : The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. For instance, its role in inhibiting cell proliferation has been documented in various experimental setups .

- Material Science Applications : Beyond medicinal chemistry, this compound is utilized in developing novel materials with specific properties, such as fluorinated polymers that can be applied in biomedical devices .

Research Findings

A summary of key findings from recent studies is presented in the table below:

常见问题

Basic: What are the common synthetic routes for 1,1-Difluoro-4-(iodomethyl)cyclohexane, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves halogenation and fluorination steps. Key methods include:

- Radical halogenation for introducing iodine at the 4-position, followed by fluorination using reagents like SF₄ or DAST (diethylaminosulfur trifluoride) to install fluorine atoms at the 1,1-positions .

- Conformational-directed synthesis , where steric and electronic effects guide regioselectivity during halogenation. For example, bulky substituents may favor equatorial positioning of the iodomethyl group.

Optimization of reaction conditions (e.g., temperature, catalyst loading) can be achieved using response surface methodology (RSM) or Box-Behnken experimental designs , which systematically evaluate interactions between variables like reaction time (8–12 min) and temperature (70–80°C) to maximize yield .

Table 1: Example optimization parameters for fluorination

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 60–90 | 71.4 |

| Catalyst Loading | 5–15 g/L | 12.0 g/L |

| Reaction Time (min) | 5–10 | 8 |

Basic: What solvent systems are recommended for reactions involving this compound, and how does solvent choice affect reaction outcomes?

Answer:

- Non-polar solvents (e.g., cyclohexane) : Minimize solvent interference in free-radical halogenation but may cause pore contraction in solid-phase reactions .

- Polar aprotic solvents (e.g., DMF) : Enhance solubility of fluorinated intermediates but risk nucleophilic side reactions with iodine substituents.

Solvent effects on reactivity can be evaluated using thermoporosimetry (for pore structure analysis) or computational models (e.g., UNIFAC for activity coefficients) .

Advanced: How can nuclear magnetic resonance (NMR) spectroscopy be utilized to analyze the conformational dynamics of this compound?

Answer:

Dynamic NMR (DNMR) and variable-temperature studies are critical:

- ¹H-¹⁹F coupling : Axial fluorine atoms exhibit distinct coupling patterns (e.g., ) compared to equatorial positions .

- Line-shape analysis : Detects ring-flipping barriers. For example, energy barriers >60 kJ/mol (common in fluorinated cyclohexanes) result in decoalescence of signals at low temperatures .

Case Study : In γ,γ-difluoro-ε-caprolactone, axial fluorines show upfield shifts (δ = -120 to -130 ppm) in ¹⁹F NMR, correlating with chair conformer stability .

Advanced: What methodological approaches are effective in resolving contradictions in data related to the reactivity of fluorinated cyclohexane derivatives under catalytic oxidation conditions?

Answer:

Contradictions in oxidation data (e.g., competing pathways for ketone vs. alcohol formation) can be resolved by:

- Kinetic isotope effects (KIE) : Differentiate between C-H bond cleavage mechanisms (e.g., radical vs. ionic pathways) .

- In situ spectroscopy (Raman/IR) : Monitors intermediate species (e.g., hydroperoxides) in real-time .

- Catalyst screening : Metal-organic frameworks (MOFs) with controlled pore sizes enhance selectivity. For example, nanostructured Co₃O₄ increases cyclohexane conversion to 85% with 90% KA oil (cyclohexanol/cyclohexanone) selectivity .

Table 2: Catalyst performance in cyclohexane oxidation

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| Co₃O₄ NPs | 85 | 90 |

| N-Hydroxyphthalimide | 72 | 88 |

Advanced: How do steric and electronic effects of fluorine and iodine substituents impact the regioselectivity and reaction pathways of this compound in organic synthesis?

Answer:

- Electronic effects : Fluorine’s strong electron-withdrawing nature deactivates adjacent positions, directing electrophilic attacks (e.g., bromination) to the iodomethyl-bearing carbon .

- Steric effects : The iodomethyl group hinders nucleophilic substitution at C4, favoring elimination pathways (e.g., E2) under basic conditions .

Case Study : In fluorinated caprolactams, steric strain from 1,1-difluoro groups increases ring-opening reactivity by 40% compared to non-fluorated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。